3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10BrNO2. This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromofuran.
Amination: The brominated furan undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium amide (NaNH2), and sodium alkoxide (NaOR) are employed.
Major Products
Oxidation: Formation of 3-amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-one.
Reduction: Formation of 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of 3-amino-1-(3-substituted furan-2-yl)-2-methylpropan-1-ol.
Scientific Research Applications
3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an additional methyl group on the propanol chain.
3-Amino-1-(3-chlorofuran-2-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(3-iodofuran-2-yl)-2-methylpropan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with chlorine or iodine, making this compound particularly interesting for certain applications.
Properties
Molecular Formula |
C8H12BrNO2 |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNO2/c1-5(4-10)7(11)8-6(9)2-3-12-8/h2-3,5,7,11H,4,10H2,1H3 |
InChI Key |
PDNTVNKCXKFYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(C=CO1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.